molecular formula C20H21N5O3 B2440300 N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 899947-16-1

N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No. B2440300
CAS RN: 899947-16-1
M. Wt: 379.42
InChI Key: LKCDNMPWOPYRHA-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide, also known as MIPT or 4-methyl-N-isopropyltryptamine, is a synthetic compound that belongs to the tryptamine family. It is a designer drug that is used for research purposes only and has no approved medical uses. MIPT is a potent psychedelic, and its effects are similar to those of other tryptamines such as DMT and psilocybin.

Scientific Research Applications

DNA Interaction and Cellular Staining

One of the notable applications of piperazine derivatives is their role in DNA interaction and cellular staining. The synthetic dye Hoechst 33258, a piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has been exploited in cellular biology for chromosome and nuclear staining, flow cytometry analysis, and the study of plant chromosomes. The Hoechst derivatives, by virtue of their ability to penetrate cell membranes readily, serve as vital tools in plant cell biology and drug design, offering insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Environmental Applications of Nanofiltration Membranes

Piperazine-based nanofiltration (NF) membranes have emerged as significant for environmental applications, including water softening, purification, and wastewater treatment. The development of crumpled polyamide layers in NF membranes, incorporating piperazine, shows a potential for enhanced membrane separation performance. These advancements highlight the environmental relevance of piperazine derivatives in creating high-performance NF membranes for a range of applications (Shao et al., 2022).

Therapeutic Uses and Drug Design

Piperazine derivatives play a crucial role in the rational design of drugs across various therapeutic areas. These compounds, with slight modifications, exhibit a broad spectrum of medicinal potential, including antipsychotic, antidepressant, anticancer, and anti-inflammatory activities. The versatility of the piperazine scaffold in drug design underscores its importance in developing new therapeutic agents (Rathi et al., 2016).

Pharmacophoric Activities and Synthesis

The exploration of piperazine and morpholine derivatives reveals a wide array of pharmacophoric activities. These compounds have been investigated for their potential in addressing diseases through various pharmacological activities. The synthesis of new derivatives of piperazine and morpholine aims to leverage their biological activities for therapeutic purposes, indicating the ongoing research and interest in utilizing these scaffolds for medicinal chemistry (Mohammed et al., 2015).

properties

IUPAC Name

N-(1-methylindol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-22-14-18(17-4-2-3-5-19(17)22)21-20(26)24-12-10-23(11-13-24)15-6-8-16(9-7-15)25(27)28/h2-9,14H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCDNMPWOPYRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

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